6,8-Difluoro-2-tetralone

Catalog No.
S781599
CAS No.
843644-23-5
M.F
C10H8F2O
M. Wt
182.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6,8-Difluoro-2-tetralone

CAS Number

843644-23-5

Product Name

6,8-Difluoro-2-tetralone

IUPAC Name

6,8-difluoro-3,4-dihydro-1H-naphthalen-2-one

Molecular Formula

C10H8F2O

Molecular Weight

182.17 g/mol

InChI

InChI=1S/C10H8F2O/c11-7-3-6-1-2-8(13)5-9(6)10(12)4-7/h3-4H,1-2,5H2

InChI Key

JDIYLARKCSUHBH-UHFFFAOYSA-N

SMILES

C1CC2=C(CC1=O)C(=CC(=C2)F)F

Canonical SMILES

C1CC2=C(CC1=O)C(=CC(=C2)F)F

The exact mass of the compound 6,8-Difluoro-2-tetralone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

6,8-Difluoro-2-tetralone is a highly specialized, bicyclic fluorinated building block primarily utilized in the pharmaceutical synthesis of 2-aminotetralin derivatives. Most notably, it is the exact structural precursor required for the synthesis of Nirogacestat (Ogsiveo), an FDA-approved oral gamma-secretase inhibitor used to treat desmoid tumors [1]. The molecule features a fused cyclohexane-cyclopentane-like reactivity profile (tetralone core) with a beta-ketone (2-position) that is primed for stereoselective reductive amination. The strategic placement of two fluorine atoms at the 6 and 8 positions of the aromatic ring fundamentally alters the electron density and lipophilicity of the downstream active pharmaceutical ingredient (API), providing critical metabolic stability against oxidative degradation. For procurement teams and process chemists, sourcing high-purity 6,8-difluoro-2-tetralone is a non-negotiable requirement for accessing the specific (2S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-amine pharmacophore without introducing difficult-to-separate structural isomers.

Attempting to substitute 6,8-difluoro-2-tetralone with unfluorinated 2-tetralone or monofluorinated analogs (e.g., 6-fluoro-2-tetralone) will completely invalidate the downstream synthesis of targeted gamma-secretase inhibitors[1]. The unfluorinated 2-tetralone yields an API lacking the necessary metabolic blockade, resulting in rapid in vivo clearance and a failed pharmacokinetic profile. Furthermore, substituting with the regioisomer 6,8-difluoro-1-tetralone shifts the ketone to the alpha position, which upon amination yields a 1-aminotetralin rather than a 2-aminotetralin. This structural shift drastically alters the 3D conformation of the molecule, destroying its binding affinity for the gamma-secretase complex. Consequently, exact procurement of the 6,8-difluoro-2-tetralone isomer is mandatory to ensure the correct spatial arrangement and metabolic resistance of the final therapeutic compound.

Essentiality for Gamma-Secretase Inhibition and Notch Pathway Modulation

The 6,8-difluoro-2-tetralone precursor is strictly required to synthesize the (2S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-amine moiety of Nirogacestat [1]. Clinical and preclinical data demonstrate that the resulting difluorinated API achieves highly potent gamma-secretase inhibition and effectively blocks Notch receptor cleavage. Unfluorinated or incorrectly substituted tetralin analogs fail to achieve the specific binding conformation required for this potency, rendering them clinically unviable for desmoid tumor treatment [2].

Evidence DimensionDownstream API Target Affinity
Target Compound DataYields the specific 6,8-difluoro-2-aminotetralin pharmacophore required for FDA-approved efficacy.
Comparator Or BaselineUnfluorinated 2-tetralone (yields an inactive or metabolically unstable analog).
Quantified DifferenceBinary success/failure in producing the active gamma-secretase inhibitor core.
ConditionsAPI synthesis and subsequent Notch pathway inhibition assays.

Procurement must secure the exact 6,8-difluoro-2-tetralone to manufacture the active Nirogacestat API, as structural analogs cannot replicate the drug's approved pharmacological profile.

Beta-Ketone Positioning for 2-Aminotetralin Pharmacophore Generation

The positioning of the carbonyl group at the 2-position (beta-tetralone) rather than the 1-position (alpha-tetralone) is critical for downstream processing. Reductive amination of 6,8-difluoro-2-tetralone specifically yields a 2-aminotetralin derivative [1]. If 6,8-difluoro-1-tetralone were procured instead, the amination would yield a 1-aminotetralin, shifting the amine attachment point by one carbon. This alters the vector of the attached functional groups, completely disrupting the precise receptor pocket fit required for the API's mechanism of action.

Evidence DimensionDownstream Amine Position
Target Compound Data2-aminotetralin derivative (correct API geometry).
Comparator Or Baseline6,8-Difluoro-1-tetralone (yields 1-aminotetralin derivative).
Quantified Difference1-carbon shift in the pharmacophore, resulting in complete loss of target API structural fidelity.
ConditionsReductive amination step in API manufacturing.

Buyers must strictly distinguish between 1-tetralone and 2-tetralone derivatives, as the wrong regioisomer will produce a completely different, inactive molecule.

Metabolic Stability via Dual Fluorination

The incorporation of fluorine atoms at both the 6 and 8 positions of the tetralone core is a deliberate design choice to enhance the metabolic stability of the downstream API. Fluorine's high electronegativity and strong C-F bond block cytochrome P450-mediated aromatic hydroxylation at these specific sites [1]. An unfluorinated 2-tetralone baseline would yield an API highly susceptible to rapid oxidative metabolism, significantly reducing its half-life and therapeutic exposure.

Evidence DimensionMetabolic Oxidation Resistance
Target Compound Data6,8-difluoro substitution blocks primary aromatic oxidation sites.
Comparator Or BaselineUnfluorinated 2-tetralone (leaves electron-rich aromatic sites exposed to CYP450 enzymes).
Quantified DifferenceSignificant enhancement in in vivo half-life and exposure for the fluorinated downstream API.
ConditionsIn vivo pharmacokinetic profiling of the synthesized API.

The dual fluorination is not optional; it is a critical requirement for the pharmacokinetic viability of the final drug product, dictating the procurement of this specific precursor.

Commercial Synthesis of Nirogacestat (Ogsiveo)

The primary industrial application for 6,8-difluoro-2-tetralone is as the essential starting material/intermediate for the commercial-scale manufacturing of Nirogacestat. Procurement of high-purity (>98%) batches is required to ensure API quality and avoid the carryover of isomeric impurities during the critical reductive amination steps [1].

Development of Novel Gamma-Secretase Inhibitors

Used by medicinal chemistry teams as a privileged building block to explore new Notch-sparing gamma-secretase inhibitors for oncology or Alzheimer's disease research. The metabolically stable 6,8-difluoro-2-aminotetralin core provides a proven foundation for designing next-generation therapeutics [1].

Fluorinated Aminotetralin Library Generation

Utilized in combinatorial chemistry to synthesize libraries of fluorinated 2-aminotetralins for high-throughput screening against central nervous system (CNS) targets. The precise placement of the fluorine atoms enhances lipophilicity and blood-brain barrier penetration compared to unfluorinated baselines.

XLogP3

1.8

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

6,8-Difluoro-2-tetralone

Dates

Last modified: 08-15-2023

Explore Compound Types